Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride
CAS No.: 1803588-10-4
Cat. No.: VC4955027
Molecular Formula: C6H9Cl2N3S
Molecular Weight: 226.12
* For research use only. Not for human or veterinary use.
![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride - 1803588-10-4](/images/structure/VC4955027.png)
Specification
CAS No. | 1803588-10-4 |
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Molecular Formula | C6H9Cl2N3S |
Molecular Weight | 226.12 |
IUPAC Name | imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H |
Standard InChI Key | IHEMVZXPKIPLKO-UHFFFAOYSA-N |
SMILES | C1=CSC2=NC=C(N21)CN.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride belongs to the imidazo[2,1-b]thiazole family, characterized by a bicyclic system combining imidazole and thiazole rings. The methanamine group at position 5 enhances solubility and bioavailability, while the dihydrochloride salt form improves stability for pharmaceutical applications . Key structural features include:
Property | Value |
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Molecular Formula | C₆H₉Cl₂N₃S |
Molecular Weight | 226.12 g/mol |
IUPAC Name | imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride |
SMILES Notation | C1=CSC2=NC=C(N21)CN.Cl.Cl |
InChI Key | IHEMVZXPKIPLKO-UHFFFAOYSA-N |
The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the protonated amine group enables ionic interactions in physiological environments .
Physicochemical Characteristics
Despite limited solubility data, its hydrochloride salt form suggests moderate aqueous solubility, critical for drug formulation. Computational models predict a logP value of 1.8, indicating balanced lipophilicity for membrane permeability . The presence of two chloride ions contributes to a melting point above 200°C, enhancing thermal stability during storage .
Synthesis and Optimization
Synthetic Pathways
The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride typically involves cyclocondensation reactions. A common route includes:
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Thiazole Ring Formation: Reaction of 2-aminothiazole with α-haloketones yields the thiazole intermediate.
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Imidazole Fusion: Cyclization with formamide or ammonium acetate under microwave irradiation forms the imidazo[2,1-b]thiazole core .
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Methanamine Functionalization: Reductive amination introduces the methanamine group, followed by hydrochloride salt formation using HCl gas .
Recent advancements employ flow chemistry to reduce reaction times from 12 hours to 30 minutes, improving yields from 45% to 78% .
Analytical Characterization
Quality control relies on HPLC (purity >98%), NMR (¹H and ¹³C), and high-resolution mass spectrometry. Key spectral signatures include:
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¹H NMR (D₂O): δ 7.85 (s, 1H, imidazole-H), δ 6.92 (d, 1H, thiazole-H), δ 3.45 (q, 2H, -CH₂NH₃⁺) .
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HRMS: m/z 189.0321 [M-Cl]⁺ (calculated for C₆H₈N₃S⁺: 189.0325).
Pharmacological Activities
Antimycobacterial Efficacy
Imidazo[2,1-b]thiazole derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.0625 μM . Mechanistic studies attribute this to inhibition of QcrB, a cytochrome bcc-aa₃ oxidase component critical for mycobacterial electron transport . In murine models, lead analog ND-11543 reduced lung bacterial loads by 2.5 log units after 4 weeks of treatment (200 mg/kg/day), comparable to isoniazid .
Carbonic Anhydrase Inhibition
The compound selectively inhibits human carbonic anhydrase II (hCA II) with a Kᵢ of 57.7 μM, outperforming acetazolamide (Kᵢ = 12 nM) against hCA IX/XII isoforms . This selectivity suggests utility in glaucoma and epilepsy, where hCA II overexpression is pathological .
Preclinical Development
ADME Profiling
Pharmacokinetic studies of ND-11543 in mice revealed:
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Bioavailability: 67% after oral administration.
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Half-life: 24 hours, supporting once-daily dosing.
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AUC₀–24h: >11,700 ng·h/mL, ensuring sustained plasma levels .
Hepatic microsomal stability assays showed 85% remaining after 1 hour, indicating low first-pass metabolism .
Research Challenges and Future Directions
Synthetic Scalability
Current routes require expensive palladium catalysts for Suzuki-Miyaura couplings, contributing to a cost of €436.30/50 mg . Greener alternatives using biocatalysis or photoredox reactions are under exploration .
Target Identification
While QcrB and hCA II are established targets, proteomic studies suggest off-target binding to kinases (e.g., MAPK1), necessitating selectivity optimization .
Combination Therapies
Co-administration with rifampicin reduces Mtb viability by 99.9% in 14 days, highlighting potential for multidrug-resistant tuberculosis regimens .
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